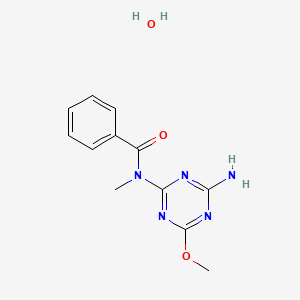
N'-(4-chlorobenzylidene)-2-(1H-indol-2-yl)acetohydrazide
Vue d'ensemble
Description
N'-(4-chlorobenzylidene)-2-(1H-indol-2-yl)acetohydrazide, also known as CIH, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound is known to exhibit anti-cancer, anti-inflammatory, and anti-microbial properties, making it a promising candidate for drug development.
Mécanisme D'action
The exact mechanism of action of N'-(4-chlorobenzylidene)-2-(1H-indol-2-yl)acetohydrazide is not fully understood. However, studies have suggested that it exerts its anti-cancer effects by inducing cell cycle arrest and apoptosis through the activation of caspase enzymes. It also inhibits the activity of NF-kB, a transcription factor involved in inflammation. The antimicrobial activity of this compound is thought to be due to its ability to disrupt bacterial cell membranes.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to decrease the levels of reactive oxygen species (ROS) in cancer cells, which can contribute to their growth and proliferation. Additionally, this compound has been shown to inhibit the activity of enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
Avantages Et Limitations Des Expériences En Laboratoire
N'-(4-chlorobenzylidene)-2-(1H-indol-2-yl)acetohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, it exhibits potent anti-cancer, anti-inflammatory, and antimicrobial properties, making it a promising candidate for drug development. However, one limitation of this compound is that its mechanism of action is not fully understood, which can make it challenging to optimize its therapeutic potential.
Orientations Futures
There are several future directions for research on N'-(4-chlorobenzylidene)-2-(1H-indol-2-yl)acetohydrazide. One area of interest is the development of this compound-based drugs for the treatment of cancer, inflammation, and infections. Additionally, studies could focus on elucidating the exact mechanism of action of this compound and identifying potential molecular targets for drug development. Furthermore, research could explore the potential synergistic effects of this compound with other compounds to enhance its therapeutic efficacy.
Applications De Recherche Scientifique
N'-(4-chlorobenzylidene)-2-(1H-indol-2-yl)acetohydrazide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-cancer properties by inducing apoptosis and inhibiting the proliferation of cancer cells. Additionally, this compound has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. It has also been shown to exhibit antimicrobial activity against several bacterial strains.
Propriétés
IUPAC Name |
N-[(E)-(4-chlorophenyl)methylideneamino]-2-(1H-indol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O/c18-14-7-5-12(6-8-14)11-19-21-17(22)10-15-9-13-3-1-2-4-16(13)20-15/h1-9,11,20H,10H2,(H,21,22)/b19-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFQAYMNYISZRFI-YBFXNURJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)CC(=O)NN=CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(N2)CC(=O)N/N=C/C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-{[(3,4-dimethoxyphenyl)acetyl]amino}isophthalic acid](/img/structure/B3855588.png)
![N-cyclopropyl-1'-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B3855594.png)
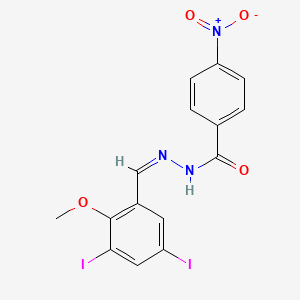
![N'-[3-(1,3-benzodioxol-5-yl)-1-methyl-2-propen-1-ylidene]-4-bromobenzohydrazide](/img/structure/B3855599.png)
![N'-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-2-(2-isopropyl-5-methylphenoxy)acetohydrazide](/img/structure/B3855604.png)
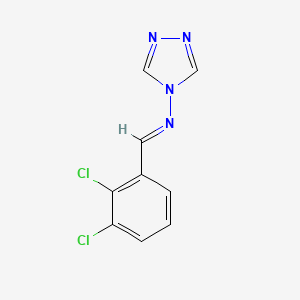
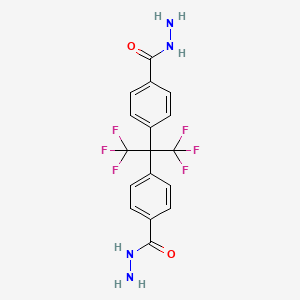
![3-(3-fluorophenyl)-5-[3-(2-furyl)propanoyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3855627.png)
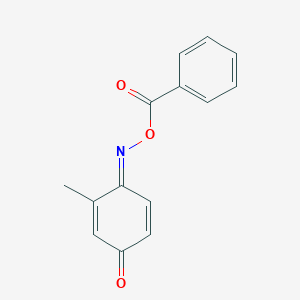
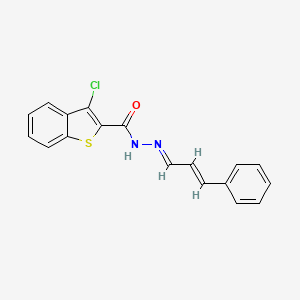
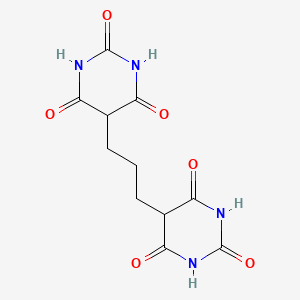
![4-{2-[2-(3-methylphenoxy)ethoxy]ethyl}morpholine](/img/structure/B3855672.png)
![1-(2-chlorobenzyl)-4-{[2-(3-methoxyphenyl)-1-pyrrolidinyl]carbonyl}-1H-1,2,3-triazole](/img/structure/B3855679.png)
